4-(2-Benzyloxyphenyl)-2-hydroxypyridine 4-(2-Benzyloxyphenyl)-2-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1261896-02-9
VCID: VC11740489
InChI: InChI=1S/C18H15NO2/c20-18-12-15(10-11-19-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol

4-(2-Benzyloxyphenyl)-2-hydroxypyridine

CAS No.: 1261896-02-9

Cat. No.: VC11740489

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Benzyloxyphenyl)-2-hydroxypyridine - 1261896-02-9

Specification

CAS No. 1261896-02-9
Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
IUPAC Name 4-(2-phenylmethoxyphenyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C18H15NO2/c20-18-12-15(10-11-19-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Standard InChI Key IYRKZWJOJQXYPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4-(2-Benzyloxyphenyl)-2-hydroxypyridine is C₁₈H₁₅NO₂, with a molar mass of 277.3 g/mol . The pyridine ring’s 2-position is occupied by a hydroxyl group (-OH), while the 4-position features a 2-benzyloxyphenyl substituent. This arrangement creates a planar geometry, as confirmed by X-ray crystallography of analogous compounds . The benzyloxy group introduces steric bulk, influencing the molecule’s solubility and binding affinity to biological targets.

Key Structural Attributes:

  • Hydrogen Bond Donor/Acceptor Sites: The hydroxyl group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.

  • Aromatic Stacking Potential: The benzyloxyphenyl moiety enables π-π interactions with protein residues or DNA bases .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3250–3300 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N pyridine ring).

  • NMR (¹H): Distinct signals include δ 8.2–8.4 ppm (pyridine H-3/H-5), δ 7.3–7.6 ppm (benzyloxyphenyl aromatic protons), and δ 5.1 ppm (benzyloxy CH₂) .

Synthesis and Optimization Strategies

Primary Synthetic Route

The preparation follows a three-step sequence (Figure 1):

Step 1: Benzylation of 2-hydroxyphenyl precursors using benzyl bromide under basic conditions (K₂CO₃, DMF).
Step 2: Cyclocondensation with 2-chloropyridine derivatives via Ullmann coupling, catalyzed by CuI/1,10-phenanthroline .
Step 3: Hydroxylation at the pyridine 2-position using H₂O₂ in acetic acid.

Industrial-Scale Modifications

Patent CN102060758B describes a scaled-up method using N,N-dimethylformamide (DMF) as a solvent and acetic anhydride for acetylative cyclization, reducing reaction time by 40% compared to traditional protocols. Key improvements include:

  • Solvent Recycling: Ethyl acetate is reclaimed post-crystallization, lowering production costs by ~22% .

  • Catalyst Loading: CuI reduced to 0.5 mol% without compromising yield .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions (pH 2.0).

  • Thermal Stability: Decomposition temperature = 218°C (DSC analysis).

Partition Coefficients

LogP (Octanol/Water)LogD₇.₄
2.34 ± 0.051.89

The moderate lipophilicity suggests adequate blood-brain barrier permeability, a trait observed in structurally related neuroactive compounds .

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.4
A549 (Lung)18.9
HEK293 (Normal)>100

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the benzyloxy group with thioether moieties improves metabolic stability (t₁/₂ increased from 1.2 to 3.8 h in liver microsomes) .

  • Prodrug Design: Acetylation of the hydroxyl group enhances oral bioavailability (AUC₀–₂₄ = 1.8 µg·h/mL vs. 0.7 for parent compound) .

Toxicity Profile

  • Acute Toxicity (Rat): LD₅₀ > 500 mg/kg (oral)

  • hERG Inhibition: IC₅₀ = 28 µM, suggesting low cardiac risk at therapeutic doses .

Future Research Directions

  • Target Identification: Proteomic studies to map protein binding partners.

  • Formulation Development: Nanoparticle encapsulation to address solubility limitations.

  • In Vivo Efficacy: Parkinson’s disease models, given structural similarities to MAO-B inhibitors .

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